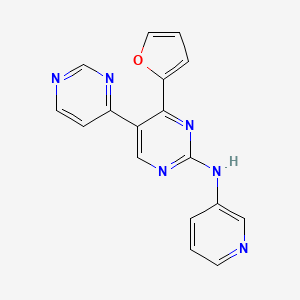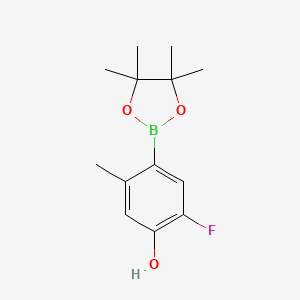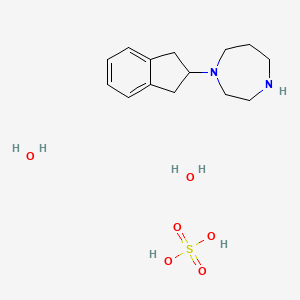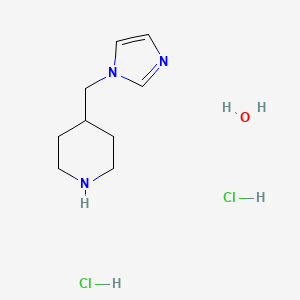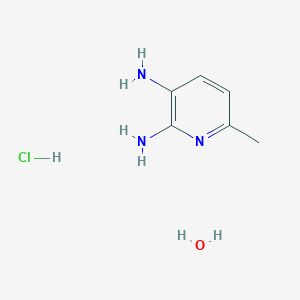
6-Methylpyridine-2,3-diamine hydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylpyridine-2,3-diamine hydrochloride hydrate is a chemical compound with the molecular formula C6H10ClN3·H2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-2,3-diamine hydrochloride hydrate typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine-2,3-diamine.
Hydrochloride Formation: The diamine is then reacted with hydrochloric acid to form the hydrochloride salt.
Hydration: The final step involves the addition of water to obtain the hydrate form of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale synthesis of 6-methylpyridine-2,3-diamine.
Purification: Purification of the diamine to ensure high purity.
Conversion to Hydrochloride: Reaction with hydrochloric acid in large reactors.
Hydration: Controlled addition of water to form the hydrate.
化学反应分析
Types of Reactions
6-Methylpyridine-2,3-diamine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted pyridine derivatives with different functional groups.
科学研究应用
6-Methylpyridine-2,3-diamine hydrochloride hydrate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 6-Methylpyridine-2,3-diamine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.
Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
6-Methylpyridine-2,3-diamine: The non-hydrochloride form of the compound.
6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride: A similar compound with a methoxy group.
2-Amino-6-methylpyridin-3-ol: A hydroxylated derivative.
Uniqueness
6-Methylpyridine-2,3-diamine hydrochloride hydrate is unique due to its specific combination of a methyl group at the 6-position and diamine functionality at the 2,3-positions, along with its hydrochloride and hydrate forms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
属性
IUPAC Name |
6-methylpyridine-2,3-diamine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH.H2O/c1-4-2-3-5(7)6(8)9-4;;/h2-3H,7H2,1H3,(H2,8,9);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIOABJRNLSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
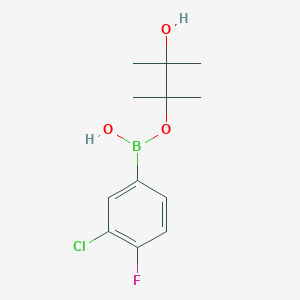

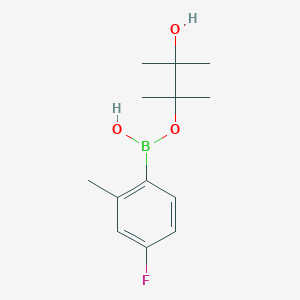
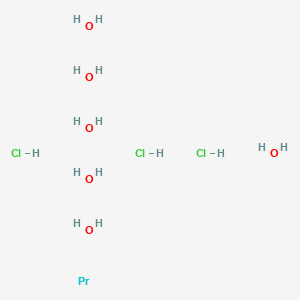

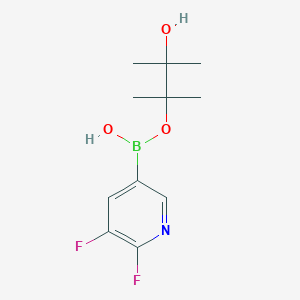
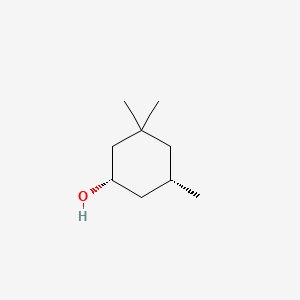
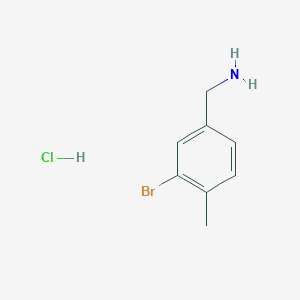
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969988.png)
